molecular formula C48H86N30O12 B10846553 AdoCGlyArg6

AdoCGlyArg6

Cat. No.: B10846553
M. Wt: 1275.4 g/mol
InChI Key: RQOKDGUOYJQMIS-CUDNWQCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AdoCGlyArg6 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. Additionally, lyophilization is often used to obtain the peptide in a stable, dry form suitable for storage and transportation.

Chemical Reactions Analysis

Types of Reactions

AdoCGlyArg6 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

AdoCGlyArg6 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating protein kinase activity, which is crucial for various cellular processes.

    Medicine: Potential therapeutic agent for diseases involving dysregulated protein kinase activity, such as cancer and metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

AdoCGlyArg6 exerts its effects by inhibiting the cyclic adenosine monophosphate-dependent protein kinase type II-beta regulatory chain (PRKAR2B). This inhibition disrupts the normal signaling pathways mediated by cyclic adenosine monophosphate, leading to altered cellular responses. The compound specifically binds to the regulatory subunit of the kinase, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    AdoCGlyArg5: Another peptide with a similar structure but one fewer arginine residue.

    AdoCGlyArg7: A peptide with an additional arginine residue compared to AdoCGlyArg6.

    AdoCGlyLys6: A peptide where the arginine residues are replaced with lysine residues.

Uniqueness

This compound is unique due to its specific inhibitory action on the cyclic adenosine monophosphate-dependent protein kinase type II-beta regulatory chain. This specificity makes it a valuable tool for studying the role of this kinase in various biological processes and for developing targeted therapies.

Properties

Molecular Formula

C48H86N30O12

Molecular Weight

1275.4 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C48H86N30O12/c49-33-29-34(70-20-69-33)78(21-71-29)41-31(81)30(80)32(90-41)40(87)68-19-28(79)72-22(7-1-13-62-43(50)51)35(82)73-23(8-2-14-63-44(52)53)36(83)74-24(9-3-15-64-45(54)55)37(84)75-25(10-4-16-65-46(56)57)38(85)76-26(11-5-17-66-47(58)59)39(86)77-27(42(88)89)12-6-18-67-48(60)61/h20-27,30-32,41,80-81H,1-19H2,(H,68,87)(H,72,79)(H,73,82)(H,74,83)(H,75,84)(H,76,85)(H,77,86)(H,88,89)(H2,49,69,70)(H4,50,51,62)(H4,52,53,63)(H4,54,55,64)(H4,56,57,65)(H4,58,59,66)(H4,60,61,67)/t22-,23-,24-,25-,26-,27-,30+,31-,32+,41?/m1/s1

InChI Key

RQOKDGUOYJQMIS-CUDNWQCBSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)O)O)N

Origin of Product

United States

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